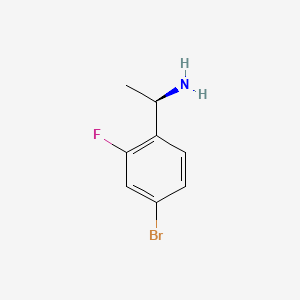

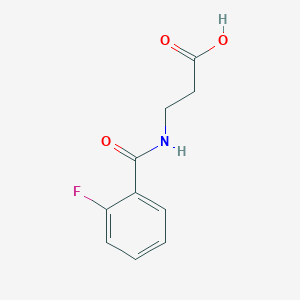

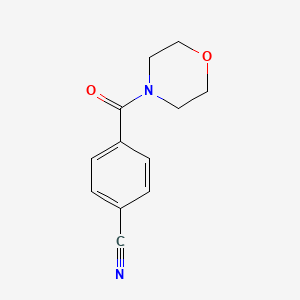

![molecular formula C14H8S4 B1339573 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene CAS No. 21210-90-2](/img/structure/B1339573.png)

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

Overview

Description

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .

Synthesis Analysis

DTT can be synthesized through various methods. For instance, it can be synthesized through Stille and Suzuki coupling reactions . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

DTT is a conjugated polymer with high crystallinity and excellent thermal stability . It can exhibit two distinct semi-crystalline thin film morphologies: the so-called terrace-phase, which features high charge carrier mobility, and the ribbon-phase with much poorer properties .Chemical Reactions Analysis

DTT is used in the synthesis of new conjugated polymers, such as PDTTTPD, which comprises 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units . It’s also used in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives .Physical And Chemical Properties Analysis

DTT has a density of 1.4±0.1 g/cm³, a boiling point of 486.0±40.0 °C at 760 mmHg, and a flash point of 187.5±13.5 °C . It has a molar refractivity of 86.8±0.3 cm³ and a molar volume of 212.0±3.0 cm³ .Scientific Research Applications

Organic Solar Cells

This compound is used as conjugated side chains in the synthesis of donor-acceptor copolymers, which are crucial for the enhancement of power conversion efficiency (PCE) in organic solar cells .

OLEDs and OFETs

The unique structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where it helps in tuning the band gap to improve performance .

Organic Dyes and Fluorescent Probes

Due to its ability to adjust the band gap, this compound is also found in applications ranging from organic dyes to fluorescent probes, which are essential in various imaging and diagnostic techniques .

Biological Activity

Thiophene-based analogs, including this compound, are considered a potential class of biologically active compounds. They are being explored by medicinal chemists to develop advanced compounds with diverse biological effects .

Antiviral and Antitumor Applications

Different isomeric forms of thienothiophene have shown potential in antiviral and antitumor applications, indicating that this compound may also have uses in these areas .

Antiglaucoma and Antimicrobial Uses

The compound’s derivatives have been associated with antiglaucoma and antimicrobial activities, suggesting its importance in developing treatments for these conditions .

Semiconductors

Due to its electrical properties, this compound is also used in the development of semiconductors for various electronic devices .

Therapeutic Importance

Compounds containing the thiophene nucleus, like 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene, show various activities. For example, some derivatives act as anti-inflammatory agents or serotonin antagonists used in treating Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is the bulk heterojunction solar cells . This compound is a part of a new conjugated polymer, PDTTTPD, which exhibits high crystallinity and excellent thermal stability .

Mode of Action

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene interacts with its targets by contributing to the high crystallinity and excellent thermal stability of the conjugated polymer, PDTTTPD . This interaction results in an enhanced performance of the bulk heterojunction solar cells .

Biochemical Pathways

The compound affects the π-conjugation pathway . The extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety leads to absorption in the near-infrared region with extremely high molar extinction coefficients .

Result of Action

The molecular and cellular effects of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene’s action are primarily observed in its contribution to the performance of bulk heterojunction solar cells. A device incorporating PDTTTPD, which includes this compound, exhibited a power conversion efficiency of 5.1% .

Action Environment

The action, efficacy, and stability of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature . Moreover, its thermal stability suggests that it can withstand high temperatures .

properties

IUPAC Name |

2,5-dithiophen-2-ylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S4/c1-3-9(15-5-1)11-7-13-14(17-11)8-12(18-13)10-4-2-6-16-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQXVHKNZBLBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(S2)C=C(S3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471499 | |

| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | |

CAS RN |

21210-90-2 | |

| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene that make it suitable for organic solar cells?

A1: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a fused aromatic compound consisting of a central thieno[3,2-b]thiophene unit with two thiophene rings attached at the 2 and 5 positions. This structure contributes to its extended π-conjugation, which facilitates efficient absorption of light in the visible spectrum. [, ] Additionally, the molecule's planar structure promotes strong intermolecular interactions, enhancing charge carrier mobility within the active layer of a solar cell. []

Q2: How does the substitution position of carboxylate groups on the 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene unit affect the performance of organic solar cells?

A2: Research has shown that the position of carboxylate groups significantly impacts the polymer's properties and ultimately, device performance. [] When carboxylate groups are attached to the inner thieno[3,2-b]thiophene moiety, the resulting polymer exhibits higher planarity. This enhanced planarity leads to a red-shifted UV-Vis absorption, indicating better light harvesting, stronger aggregation tendencies for improved charge transport, and ultimately, better solar cell performance. []

Q3: Can you explain the role of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers in bulk heterojunction solar cells?

A3: In bulk heterojunction solar cells, 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers often serve as the electron-donating material. They are typically blended with electron-accepting materials like fullerene derivatives or other non-fullerene acceptors. [, ] The 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene unit, with its electron-rich nature, facilitates efficient charge transfer to the acceptor upon light absorption, contributing to the overall power conversion efficiency of the device. [, ]

Q4: What is the impact of thermal annealing on the performance of devices utilizing 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers?

A4: Thermal annealing plays a crucial role in optimizing the morphology of the active layer in devices incorporating 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers. [] Studies show that annealing can remove ligands from nanostructured materials in the blend, leading to denser morphologies and improved contact between the donor and acceptor materials. [] This enhanced contact facilitates charge transport, resulting in significantly improved power conversion efficiencies. []

Q5: How does the structure of the electron-donating unit in a D-A conjugated polymer affect its performance in organic solar cells?

A5: Research indicates that extending the π-conjugated area of the electron-donating unit can significantly improve both charge transport and solar cell performance. [] Replacing a single thiophene ring in a terthiophene unit with the larger 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene unit leads to enhanced planarity, stronger interchain aggregation, and improved charge carrier mobility. [] These improvements translate to higher power conversion efficiencies in organic solar cells, making polymers incorporating this extended structure promising candidates for this application. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

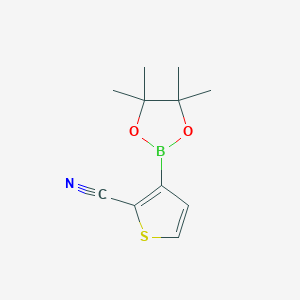

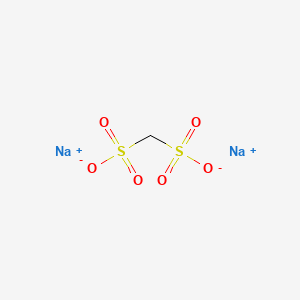

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)